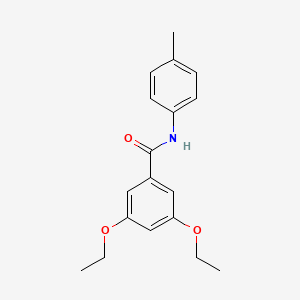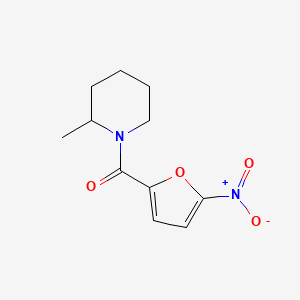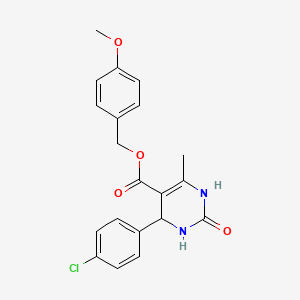
2-(benzylthio)-N-(4-isopropylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylthio)-N-(4-isopropylphenyl)benzamide, also known as BITPB, is a chemical compound that has been synthesized for various scientific research applications. This compound has gained significant attention due to its potential as a therapeutic agent for various diseases. In
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(4-isopropylphenyl)benzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. 2-(benzylthio)-N-(4-isopropylphenyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(benzylthio)-N-(4-isopropylphenyl)benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. 2-(benzylthio)-N-(4-isopropylphenyl)benzamide has also been found to induce apoptosis in cancer cells. Additionally, 2-(benzylthio)-N-(4-isopropylphenyl)benzamide has been found to have antioxidant properties, which can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(benzylthio)-N-(4-isopropylphenyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. 2-(benzylthio)-N-(4-isopropylphenyl)benzamide has been found to inhibit the growth of cancer cells and inflammation, which makes it a promising candidate for further research. However, one limitation of using 2-(benzylthio)-N-(4-isopropylphenyl)benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of 2-(benzylthio)-N-(4-isopropylphenyl)benzamide in humans.
Future Directions
There are several future directions for research on 2-(benzylthio)-N-(4-isopropylphenyl)benzamide. One direction is to study the mechanism of action of 2-(benzylthio)-N-(4-isopropylphenyl)benzamide in more detail. This will help to further understand how 2-(benzylthio)-N-(4-isopropylphenyl)benzamide inhibits the growth of cancer cells and inflammation. Another direction is to study the potential of 2-(benzylthio)-N-(4-isopropylphenyl)benzamide as a therapeutic agent in animal models. This will help to determine the safety and efficacy of 2-(benzylthio)-N-(4-isopropylphenyl)benzamide in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(benzylthio)-N-(4-isopropylphenyl)benzamide for therapeutic use.
Synthesis Methods
2-(benzylthio)-N-(4-isopropylphenyl)benzamide can be synthesized by the reaction of 2-mercaptobenzylamine with 4-isopropylbenzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain the final compound.
Scientific Research Applications
2-(benzylthio)-N-(4-isopropylphenyl)benzamide has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. 2-(benzylthio)-N-(4-isopropylphenyl)benzamide has also been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of inflammatory cytokines, which are responsible for inflammation in the body.
properties
IUPAC Name |
2-benzylsulfanyl-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NOS/c1-17(2)19-12-14-20(15-13-19)24-23(25)21-10-6-7-11-22(21)26-16-18-8-4-3-5-9-18/h3-15,17H,16H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSZMEUDODRXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5221024.png)
![3-bromo-4-[3-(butylamino)-2-hydroxypropoxy]-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B5221025.png)


![N-[2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)vinyl]-4-nitrobenzamide](/img/structure/B5221044.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5221052.png)
![2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol](/img/structure/B5221056.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2-methoxybenzene)](/img/structure/B5221066.png)


![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5221104.png)
![ethyl 4-({[1-(2-cyanoethyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5221107.png)